(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone
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Overview
Description
The compound (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone is a complex organic molecule featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a bipiperidine structure and a dimethylphenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the pyridine derivative: This involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Coupling with bipiperidine: The pyridine derivative is then coupled with bipiperidine through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the dimethylphenyl methanone: The final step involves the reaction of the bipiperidine derivative with 2,6-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine rings or the methanone group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and bipiperidine-containing molecules. What sets (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone apart is the combination of its trifluoromethylated pyridine ring and bipiperidine structure, which can confer unique chemical and biological properties.
List of Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- Bipiperidine derivatives
- 2,6-Dimethylbenzoyl chloride
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone and its significance in various fields
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClF3N3O2/c1-16-4-3-5-17(2)22(16)24(33)32-10-6-19(7-11-32)31-12-8-20(9-13-31)34-23-21(26)14-18(15-30-23)25(27,28)29/h3-5,14-15,19-20H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMFKBMLQOJCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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